molecular formula C20H20N4OS B11499631 N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11499631
M. Wt: 364.5 g/mol
InChI Key: RDSAPQLJGCNFQL-UHFFFAOYSA-N
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Description

N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction is carried out under mild conditions in a mixture of solvents. The resulting benzimidazole derivatives are then separated using hexane and water washes . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with various molecular targets. The benzimidazole nucleus allows it to interact with biopolymers in the living system, influencing biological activities . The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

    Osimertinib: Used as an anticancer agent.

    Navelbine: Known for its anticancer properties.

    Alectinib: Another anticancer drug.

    Nocodazole: Used in cell biology research.

    Abermaciclib: An anticancer agent.

    Vinblastine: A well-known anticancer drug.

N,2-dimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique structure and the presence of the methylsulfanyl group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

N,2-dimethyl-4-(4-methylsulfanylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C20H20N4OS/c1-12-17(19(25)21-2)18(13-8-10-14(26-3)11-9-13)24-16-7-5-4-6-15(16)23-20(24)22-12/h4-11,18H,1-3H3,(H,21,25)(H,22,23)

InChI Key

RDSAPQLJGCNFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)SC)C(=O)NC

Origin of Product

United States

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